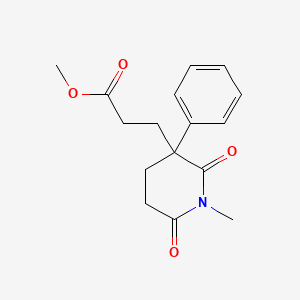
(1,3-Dimethylindol-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dimethylindol-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to an indole ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethylindol-2-yl)boronic acid typically involves the borylation of indole derivatives. One common method is the transition-metal-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction is catalyzed by a rhodium catalyst and proceeds under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the use of borate esters as intermediates. These esters are formed by the dehydration of boric acid with alcohols . The process is scalable and can be adapted for large-scale production, ensuring a consistent supply of the compound for various applications.
化学反応の分析
Types of Reactions: (1,3-Dimethylindol-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, forming various substituted indole derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions, including amines and alcohols.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Substituted Indoles: Produced via nucleophilic substitution.
科学的研究の応用
(1,3-Dimethylindol-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for detecting biological molecules.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (1,3-Dimethylindol-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide . This process results in the formation of a new carbon-carbon bond, with the boronic acid acting as a nucleophile.
類似化合物との比較
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.
(1,2-Dimethylindol-3-yl)boronic Acid: A similar indole derivative with different substitution patterns.
4-(1,2-Dimethylindol-3-yl)butyric Acid: Another indole derivative with a different functional group.
Uniqueness: (1,3-Dimethylindol-2-yl)boronic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of specialized organic molecules and materials.
特性
分子式 |
C10H12BNO2 |
|---|---|
分子量 |
189.02 g/mol |
IUPAC名 |
(1,3-dimethylindol-2-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO2/c1-7-8-5-3-4-6-9(8)12(2)10(7)11(13)14/h3-6,13-14H,1-2H3 |
InChIキー |
DKGGUJVSHNBGLL-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C2=CC=CC=C2N1C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


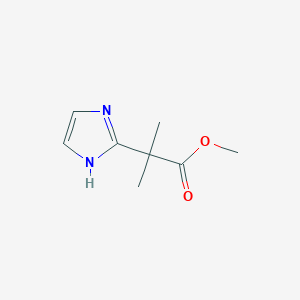
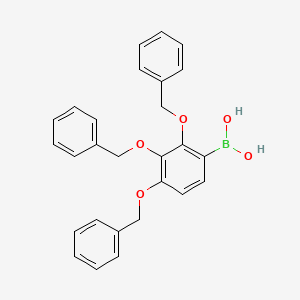
![3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile](/img/structure/B13998587.png)
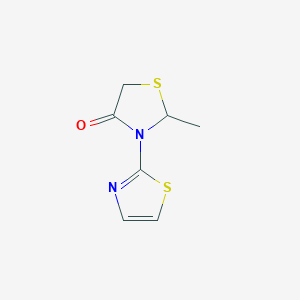
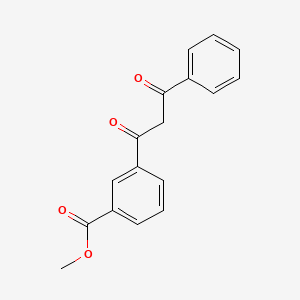
![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)



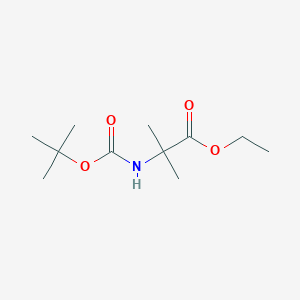
![3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13998613.png)
